Parahydroxyatorvastatin

描述

对羟基阿托伐他汀是阿托伐他汀的羟基化代谢产物,阿托伐他汀是一种广泛用于降低胆固醇水平和预防心血管疾病的他汀类药物。 阿托伐他汀在细胞色素 P450 3A4 酶的作用下代谢生成两种活性代谢产物:邻羟基阿托伐他汀和对羟基阿托伐他汀 。这些代谢产物对阿托伐他汀的整体药理活性有重要贡献。

准备方法

合成路线和反应条件

对羟基阿托伐他汀的合成涉及阿托伐他汀的羟基化。 这可以通过各种化学反应实现,包括使用羟基化试剂,如过氧化氢或分子氧,在诸如细胞色素 P450 酶之类的催化剂存在下 。反应条件通常涉及控制温度和 pH 值,以确保芳香环对位选择性羟基化。

工业生产方法

在工业生产中,对羟基阿托伐他汀的生产通常通过使用微生物或酶系统的生物转化过程进行。与传统的化学合成相比,这些方法具有更高的选择性和产率。 研究表明,使用表达细胞色素 P450 酶的基因工程微生物可以提高羟基化过程的效率 .

化学反应分析

反应类型

对羟基阿托伐他汀会发生各种化学反应,包括:

氧化: 羟基的进一步氧化会导致醌类或其他氧化衍生物的形成。

还原: 羟基可以被还原形成相应的脱氧化合物。

取代: 羟基可以参与取代反应,例如酯化或醚化.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 酰氯或卤代烷等试剂用于酯化或醚化反应.

主要产物

氧化: 醌类或其他氧化衍生物。

还原: 脱氧化合物。

取代: 酯类或醚类.

科学研究应用

对羟基阿托伐他汀在科学研究中有多种应用,包括:

化学: 在分析化学中用作标准物质,用于定量生物样品中的阿托伐他汀及其代谢产物.

生物学: 研究其在阿托伐他汀的代谢和药代动力学中的作用。

医学: 研究其潜在的治疗效果及其对阿托伐他汀降低胆固醇水平和预防心血管疾病的整体疗效的贡献.

工业: 用于开发阿托伐他汀的改进配方和递送系统.

作用机制

相似化合物的比较

类似化合物

邻羟基阿托伐他汀: 阿托伐他汀的另一种羟基化代谢产物,具有类似的药理活性.

阿托伐他汀: 母体化合物,广泛用作他汀类药物.

其他他汀类药物: 包括辛伐他汀、洛伐他汀和瑞舒伐他汀,它们也抑制羟甲基戊二酰辅酶 A 还原酶.

独特性

对羟基阿托伐他汀的独特之处在于其在对位的特异性羟基化,这使其具有独特的药代动力学和药效学特性。 这种代谢产物,连同邻羟基阿托伐他汀,占阿托伐他汀对羟甲基戊二酰辅酶 A 还原酶的整体抑制活性的很大一部分 .

生物活性

Parahydroxyatorvastatin (4-OH atorvastatin) is a significant metabolite of atorvastatin, a widely used statin for lowering cholesterol. Understanding its biological activity is crucial for assessing its therapeutic efficacy, safety, and potential drug interactions. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

1.1 Lipid-Lowering Activity

This compound retains significant lipid-lowering properties similar to its parent compound, atorvastatin. Studies have shown that it effectively inhibits HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. This inhibition leads to a decrease in low-density lipoprotein (LDL) cholesterol levels, thereby reducing the risk of cardiovascular diseases .

2.1 Cytochrome P450 Interaction

Research indicates that this compound interacts with various cytochrome P450 enzymes, influencing drug metabolism. A study demonstrated that this metabolite markedly reduced or abolished the induction of cytochrome P450 and transporter genes in primary human hepatocytes, suggesting a lower potential for drug interactions compared to atorvastatin .

2.2 Activation of Nuclear Receptors

This compound acts as a ligand for the pregnane X receptor (PXR), which plays a critical role in drug metabolism and transport regulation. However, it has been observed that this compound demonstrates impaired induction of PXR-regulated genes due to its inability to release co-repressors effectively . This characteristic may contribute to its differential effects on drug interactions compared to atorvastatin.

3.1 Cellular Antioxidant Effects

This compound exhibits antioxidant effects that contribute to its cardiovascular protective properties. It has been shown to reduce vascular mRNA expression of NAD(P)H oxidase subunits and increase catalase expression in various studies . These actions help mitigate oxidative stress, which is a significant factor in cardiovascular diseases.

4.1 Safety Profile

The safety profile of this compound appears comparable to atorvastatin, with adverse events being rare and similar to those observed with other statins . Most patients tolerate it well, with minimal withdrawals due to side effects.

4.2 Case Studies

Several case studies have highlighted the effectiveness of atorvastatin and its metabolites in managing dyslipidemia in patients with chronic conditions such as renal failure and diabetes mellitus. For instance, one study involving haemodialysis patients found that atorvastatin effectively reduced atherogenic lipoprotein levels without significant accumulation or adverse events .

5. Comparative Analysis of Metabolites

| Metabolite | Lipid-Lowering Effect | Cytochrome P450 Interaction | Antioxidant Activity | Safety Profile |

|---|---|---|---|---|

| Atorvastatin | High | Significant | Moderate | Well-tolerated |

| This compound | Moderate | Reduced | High | Well-tolerated |

| Ortho-hydroxyatorvastatin | High | Significant | Moderate | Well-tolerated |

6. Conclusion

This compound is an important metabolite of atorvastatin that retains significant biological activity, particularly in lipid lowering and antioxidant defense mechanisms. Its interaction with cytochrome P450 enzymes and nuclear receptors highlights its potential for reduced drug interaction risks compared to atorvastatin itself. Continued research into its pharmacological profile will enhance understanding and optimize therapeutic strategies involving statins.

属性

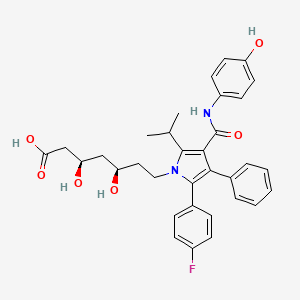

IUPAC Name |

(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O6/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41)/t26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZOATLLFFVAPM-KAYWLYCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214217-88-6 | |

| Record name | p-Hydroxyatorvastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214217-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parahydroxyatorvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214217886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PARAHYDROXYATORVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q2QX99L5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。